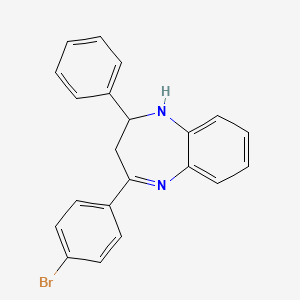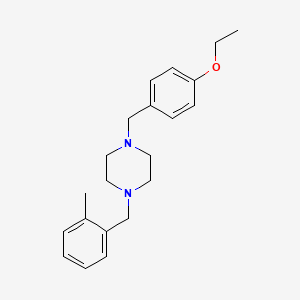![molecular formula C25H27N3O3 B10881909 (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol: is a synthetic organic compound characterized by its complex structure, which includes a steroidal backbone with a hydrazone linkage and a nitrobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 17-hydroxyestra-1(10),2,4-trien-3-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the hydrazone linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 4-aminobenzylidene derivatives.
Substitution: Formation of substituted hydrazones.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex steroidal compounds.
Analytical Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with estrogen receptors.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Biotechnology: Utilized in the design of novel biomolecules for research and development.
作用机制
The mechanism of action of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
相似化合物的比较
Estradiol Derivatives: Compounds like estradiol and its analogs share a similar steroidal backbone but differ in their functional groups.
Hydrazone Derivatives: Other hydrazone compounds with different substituents on the benzylidene moiety.
Uniqueness:
Structural Complexity: The presence of both a steroidal backbone and a nitrobenzylidene hydrazone linkage makes this compound unique.
Biological Activity: Its specific interaction with estrogen receptors and potential anticancer properties distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of (17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol, covering its synthesis, chemical behavior, applications, mechanism of action, and comparison with related compounds
属性
分子式 |
C25H27N3O3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(17E)-13-methyl-17-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H27N3O3/c1-25-13-12-21-20-9-7-19(29)14-17(20)4-8-22(21)23(25)10-11-24(25)27-26-15-16-2-5-18(6-3-16)28(30)31/h2-3,5-7,9,14-15,21-23,29H,4,8,10-13H2,1H3/b26-15+,27-24+ |
InChI 键 |
NKPCGAOAWVPOES-PMCAAYOVSA-N |
手性 SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
规范 SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
methanethione](/img/structure/B10881843.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)
![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881853.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
